molecular formula C20H21F3N2O B1327358 2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone CAS No. 898783-35-2

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone

Cat. No.: B1327358
CAS No.: 898783-35-2
M. Wt: 362.4 g/mol
InChI Key: LBCHWGCIMIQCMU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is widely used in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of commercially available and inexpensive starting materials makes the process cost-effective .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazinomethyl)benzophenone
  • 4-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone
  • 2-Fluoro-4’-(4-methylpiperazinomethyl)benzophenone

Comparison: 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-2-3-7-16(15)19(26)17-8-4-5-9-18(17)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHWGCIMIQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643887
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-35-2
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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